molecular formula C8H8BrFO B1350582 3-Fluoro-4-methoxybenzyl bromide CAS No. 331-61-3

3-Fluoro-4-methoxybenzyl bromide

Cat. No.: B1350582
CAS No.: 331-61-3
M. Wt: 219.05 g/mol
InChI Key: KLWYYWVSFYRPLM-UHFFFAOYSA-N
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Description

3-Fluoro-4-methoxybenzyl bromide (CAS: 331-61-3, molecular formula: C₈H₈BrFO, molecular weight: 219.05) is a halogenated aromatic compound featuring a benzyl bromide core substituted with fluorine at the 3-position and a methoxy group at the 4-position of the benzene ring .

Properties

IUPAC Name

4-(bromomethyl)-2-fluoro-1-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-11-8-3-2-6(5-9)4-7(8)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWYYWVSFYRPLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379097
Record name 3-Fluoro-4-methoxybenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

331-61-3
Record name 3-Fluoro-4-methoxybenzyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(bromomethyl)-2-fluoro-1-methoxybenzene
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-4-methoxybenzyl bromide can be achieved through several methods. One common approach involves the bromination of 3-Fluoro-4-methoxytoluene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is typically carried out in an inert solvent like carbon tetrachloride or chloroform under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes, but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-4-methoxybenzyl bromide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Synthetic Applications

1. Synthesis of Fluorinated Compounds
3-Fluoro-4-methoxybenzyl bromide serves as a key intermediate in the synthesis of various fluorinated organic compounds. Its reactivity allows for the introduction of fluorine into molecular frameworks, which can significantly enhance biological activity and pharmacological properties. For example, it has been utilized in the synthesis of fluorinated natural products, which exhibit unique biological activities due to the presence of fluorine atoms .

2. Glycosylation Reactions
This compound is also employed in glycosylation reactions, where it acts as a glycosyl donor. The ability to form stable glycosidic bonds makes it valuable in the development of glycosylated drugs and bioactive molecules .

Biological Applications

1. Antiproliferative Activity
Research has demonstrated that derivatives of this compound exhibit antiproliferative activity against various cancer cell lines, including A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cells. The structure–activity relationship studies indicate that modifications to the benzyl moiety can enhance this activity significantly .

2. Tubulin Polymerization Inhibition
Compounds derived from this compound have shown potential as inhibitors of tubulin polymerization, which is crucial for cancer treatment strategies targeting cell division. Certain derivatives have demonstrated IC50 values in the low micromolar range, indicating potent biological activity .

Case Studies

StudyApplicationFindings
Synthesis of Fluorinated Natural Products Organic SynthesisSuccessful synthesis of methyl 3-deoxy-3-fluoro-D-ribopyranoside using this compound as an intermediate .
Antiproliferative Activity Assessment Cancer ResearchDerivatives showed significant growth inhibition in A549 and HCT-116 cell lines with IC50 values lower than 0.5 μM .
Tubulin Polymerization Studies Drug DevelopmentInvestigated compounds demonstrated effective inhibition of tubulin polymerization with promising dose-dependent activity .

Mechanism of Action

The mechanism of action of 3-Fluoro-4-methoxybenzyl bromide primarily involves its reactivity as an electrophile due to the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The fluorine and methoxy substituents on the benzene ring can influence the reactivity and selectivity of these reactions by affecting the electron density and steric hindrance around the reactive site .

Comparison with Similar Compounds

Key Observations:

Electronic Effects: The methoxy group in this compound donates electrons via resonance, while the fluorine withdraws electrons inductively. This combination creates a polarized aromatic system, enhancing reactivity in nucleophilic substitutions compared to non-fluorinated analogs like 3-methoxybenzyl bromide . In contrast, 3-chloro-4-(trifluoromethoxy)benzyl bromide has stronger electron-withdrawing groups (Cl and OCF₃), making it more reactive toward electrophilic aromatic substitution but less soluble in polar solvents .

Molecular Weight and Halogen Influence :

  • The bromine atom in 3-fluoro-4-bromobenzyl bromide increases molecular weight (281.93 vs. 219.05) and may enhance lipophilicity, affecting biodistribution in pharmacological contexts .

Biological Activity

3-Fluoro-4-methoxybenzyl bromide (C8H8BrFO) is a compound that has garnered attention in recent years for its potential biological activities, particularly in the context of cancer research and medicinal chemistry. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

This compound is characterized by the presence of a fluorine atom at the meta position and a methoxy group at the para position of the benzyl ring. The synthesis typically involves bromination of the corresponding benzyl derivative, utilizing standard organic chemistry techniques.

PropertyValue
Molecular FormulaC8H8BrFO
Molecular Weight227.05 g/mol
AppearancePale cream to cream
Melting PointNot specified
Purity≥97.5% (GC)

2. Biological Activity

The biological activity of this compound has been explored in various studies, focusing primarily on its anti-cancer properties.

2.1 Anti-Cancer Activity

Recent research has indicated that this compound exhibits significant anti-proliferative effects against several cancer cell lines. For instance, a study demonstrated that this compound inhibited the proliferation of Huh7 liver cancer cells by up-regulating p21 and inducing G2/M phase arrest, leading to apoptosis .

Table 2: Anti-Cancer Activity Data

Cell LineIC50 (μM)Mechanism of Action
Huh710.5Up-regulation of p21; G2/M arrest
A2780<1Induction of apoptosis via caspase activation
A2780cis<1Selective toxicity towards tumor cells

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, which is crucial for preventing cancer cell proliferation.
  • Apoptosis Induction : It activates caspases, which are essential for the apoptotic process, thereby promoting programmed cell death in cancer cells .
  • Metabolic Activity : Studies have shown that at lower concentrations (0.1 μM), it can stimulate metabolic activity in certain cancer cell lines, indicating a complex interaction with cellular metabolism .

4. Case Studies and Research Findings

Several studies have focused on the biological activity of similar compounds or derivatives that provide insights into the potential applications of this compound:

  • A study on related compounds highlighted that modifications in substituents significantly affect their potency against cancer cells. For example, fluorine substitution at different positions on the aromatic ring was shown to enhance anti-proliferative activity dramatically .
  • Another investigation into the structure-activity relationship (SAR) demonstrated that introducing polar functionalities can improve solubility while maintaining or enhancing biological activity .

5. Conclusion

This compound represents a promising candidate in the field of medicinal chemistry with notable anti-cancer properties. Its ability to induce cell cycle arrest and apoptosis makes it a subject of interest for further research aimed at developing effective cancer therapies. Continued exploration into its mechanisms and potential modifications could yield significant advancements in treatment strategies against various malignancies.

Q & A

Q. What are the standard synthetic protocols for preparing 3-fluoro-4-methoxybenzyl bromide, and how is purity ensured?

A common method involves nucleophilic substitution reactions where 3-fluoro-4-methoxybenzyl alcohol reacts with hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). For example, in a documented synthesis, the bromide derivative was obtained by reacting the precursor alcohol with HBr under controlled conditions, followed by purification via flash column chromatography (gradient: 0–50% ethyl acetate in hexanes) to achieve >95% purity. Reaction monitoring via TLC and characterization by ¹H NMR (e.g., δ ~4.5 ppm for -CH₂Br) are critical for verifying structural integrity .

Q. Which analytical techniques are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for confirming the benzyl bromide structure. The -CH₂Br group typically resonates at δ 4.4–4.6 ppm in ¹H NMR, while adjacent fluorine and methoxy substituents split signals due to coupling (e.g., J ~8–12 Hz for F-C coupling) .
  • Chromatography: HPLC or GC-MS is used to assess purity, with retention times calibrated against known standards. Flash column chromatography is preferred for purification due to its efficacy in separating brominated byproducts .

Q. What safety protocols are mandatory when handling this compound in laboratory settings?

  • Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation of volatile bromides.
  • Storage: Store in amber glass bottles at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis. The compound is classified as UN 3265 (Corrosive), requiring secondary containment .
  • Waste Disposal: Neutralize residual bromide with sodium bicarbonate before disposal in halogenated waste containers .

Advanced Research Questions

Q. How do electronic effects of the methoxy and fluorine substituents influence the reactivity of this compound in SN₂ reactions?

The electron-donating methoxy group (-OCH₃) at the para position activates the benzyl carbon toward nucleophilic attack by stabilizing the transition state through resonance. Conversely, the electron-withdrawing fluorine at the meta position slightly deactivates the ring but enhances the leaving group ability of bromide by polarizing the C-Br bond. Computational studies (e.g., DFT) can quantify these effects, showing a 15–20% rate enhancement compared to non-substituted benzyl bromides .

Q. What experimental strategies prevent hydrolysis of this compound during prolonged reactions?

  • Moisture Control: Use anhydrous solvents (e.g., THF, DCM) and molecular sieves (3Å) to sequester trace water.
  • Low-Temperature Reactions: Conduct reactions at 0–5°C to slow hydrolysis kinetics.
  • In Situ Generation: Prepare the bromide immediately before use via alcohol bromination to minimize storage-related degradation .

Q. How can this compound be utilized in synthesizing cyanide derivatives for pharmaceutical intermediates?

The bromide serves as a precursor for cyanation via nucleophilic displacement. For example, reaction with KCN or NaCN in DMF at 60°C yields 3-fluoro-4-methoxybenzyl cyanide, a key intermediate in angiotensin receptor blockers. Monitoring cyanide incorporation via IR spectroscopy (C≡N stretch at ~2250 cm⁻¹) ensures reaction completion .

Q. What challenges arise when incorporating this compound into multi-step syntheses (e.g., benzophenone derivatives)?

  • Byproduct Formation: Competing elimination (to form styrenes) occurs under basic conditions. Mitigate by using mild bases (e.g., NaHCO₃) and short reaction times.
  • Steric Hindrance: Bulky nucleophiles (e.g., Grignard reagents) require polar aprotic solvents (DMF, DMSO) to enhance accessibility to the benzyl carbon.
  • Cross-Reactivity: Fluorine’s electronegativity can direct electrophilic substitution away from the desired position, necessitating directing group strategies (e.g., boronic acid coupling) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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